N-[(E)-(2,3-dichlorophenyl)methylideneamino]-2-[3-[2-[(2E)-2-[(2,3-dichlorophenyl)methylidene]hydrazinyl]-2-oxoethoxy]-4-[(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]phenoxy]acetamide
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Overview
Description
N-[(E)-(2,3-dichlorophenyl)methylideneamino]-2-[3-[2-[(2E)-2-[(2,3-dichlorophenyl)methylidene]hydrazinyl]-2-oxoethoxy]-4-[(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]phenoxy]acetamide is a complex organic compound characterized by its multiple functional groups, including dichlorophenyl, hydrazinyl, and diazinan-5-ylidene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(2,3-dichlorophenyl)methylideneamino]-2-[3-[2-[(2E)-2-[(2,3-dichlorophenyl)methylidene]hydrazinyl]-2-oxoethoxy]-4-[(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]phenoxy]acetamide typically involves multi-step organic reactions The initial step often includes the formation of the hydrazone linkage through the reaction of 2,3-dichlorobenzaldehyde with hydrazine derivatives under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(2,3-dichlorophenyl)methylideneamino]-2-[3-[2-[(2E)-2-[(2,3-dichlorophenyl)methylidene]hydrazinyl]-2-oxoethoxy]-4-[(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]phenoxy]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone and diazinan-5-ylidene groups to their respective amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N-[(E)-(2,3-dichlorophenyl)methylideneamino]-2-[3-[2-[(2E)-2-[(2,3-dichlorophenyl)methylidene]hydrazinyl]-2-oxoethoxy]-4-[(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]phenoxy]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(E)-(2,3-dichlorophenyl)methylideneamino]-2-[3-[2-[(2E)-2-[(2,3-dichlorophenyl)methylidene]hydrazinyl]-2-oxoethoxy]-4-[(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]phenoxy]acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple functional groups allow it to bind to various active sites, potentially inhibiting or activating specific biochemical pathways. This interaction can lead to changes in cellular processes, contributing to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Thiophenemethylamine: Shares structural similarities with the thiophene ring.
N-Boc-3-aminothiophene: Contains a thiophene ring and an amino group.
1-Thiophen-2-yl-ethylamine: Another thiophene derivative with an ethylamine group.
Uniqueness
N-[(E)-(2,3-dichlorophenyl)methylideneamino]-2-[3-[2-[(2E)-2-[(2,3-dichlorophenyl)methylidene]hydrazinyl]-2-oxoethoxy]-4-[(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]phenoxy]acetamide is unique due to its complex structure, which includes multiple functional groups that confer diverse chemical reactivity and potential biological activities. This complexity makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C33H28Cl4N6O6S |
---|---|
Molecular Weight |
778.5 g/mol |
IUPAC Name |
N-[(E)-(2,3-dichlorophenyl)methylideneamino]-2-[3-[2-[(2E)-2-[(2,3-dichlorophenyl)methylidene]hydrazinyl]-2-oxoethoxy]-4-[(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]phenoxy]acetamide |
InChI |
InChI=1S/C33H28Cl4N6O6S/c1-3-42-31(46)23(32(47)43(4-2)33(42)50)13-19-11-12-22(48-17-27(44)40-38-15-20-7-5-9-24(34)29(20)36)14-26(19)49-18-28(45)41-39-16-21-8-6-10-25(35)30(21)37/h5-16H,3-4,17-18H2,1-2H3,(H,40,44)(H,41,45)/b38-15+,39-16+ |
InChI Key |
OTSORFROHCOWMX-OBWVVFFPSA-N |
Isomeric SMILES |
CCN1C(=O)C(=CC2=C(C=C(C=C2)OCC(=O)N/N=C/C3=C(C(=CC=C3)Cl)Cl)OCC(=O)N/N=C/C4=C(C(=CC=C4)Cl)Cl)C(=O)N(C1=S)CC |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(C=C(C=C2)OCC(=O)NN=CC3=C(C(=CC=C3)Cl)Cl)OCC(=O)NN=CC4=C(C(=CC=C4)Cl)Cl)C(=O)N(C1=S)CC |
Origin of Product |
United States |
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